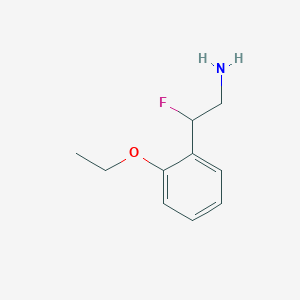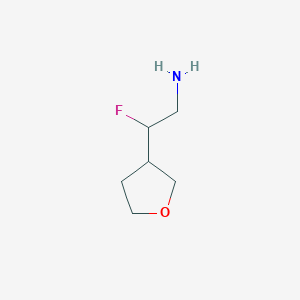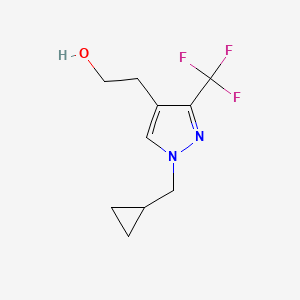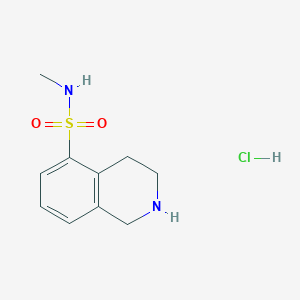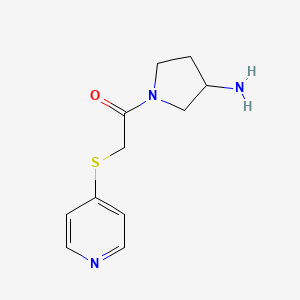
1-(3-氨基吡咯烷-1-基)-2-(吡啶-4-基硫烷基)乙烷-1-酮
描述
1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one (abbreviated as APSE) is an organosulfur compound that is synthesized from the reaction of 3-aminopyrrolidine and 4-pyridinethiol. It is a versatile compound, with a wide range of applications in scientific research, including drug development, drug delivery, and biochemistry. APSE is also known for its ability to form stable coordination complexes with transition metals, which makes it a useful tool for studying metal-ligand interactions.
科学研究应用
电光薄膜制造
- 该化合物已在电光薄膜制造方面进行了研究。具体而言,已经探索了它在为薄膜创建生色团单层的应用。这在开发具有受控微观结构和光学/电光响应的材料中具有重要意义 (Facchetti 等人,2006)。
荧光化学传感器开发
- 研究已经确定了其在开发荧光化学传感器方面的潜力。这种特殊的化学结构已被发现能够在纳摩尔水平上有效检测诸如 Fe3+ 和苦味酸等离子体和物质,这对于环境监测和安全至关重要 (Shylaja 等人,2020)。
晶体和分子结构分析
- 该化合物已被用来探索晶体和分子结构。研究的重点是了解其相互作用和键合模式,这在晶体学和材料科学领域是基础 (Percino 等人,2006)。
络合研究
- 它在络合研究中发挥作用,特别是在与镉(II) 等金属形成化合物方面。这些研究对于了解分子相互作用和开发具有特定性质的新材料至关重要 (Hakimi 等人,2013)。
功能化冠醚的合成
- 该化合物用于合成功能化冠醚的构件。这些醚在主客体化学中具有应用,这是开发分子识别系统的重要领域 (Nawrozkij 等人,2014)。
吡咯烷-2-酮的合成
- 它与不同的吲哚反应生成吡咯烷-2-酮,这些化合物在制药和化工行业具有潜在应用 (Sadovoy 等人,2011)。
属性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-pyridin-4-ylsulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c12-9-3-6-14(7-9)11(15)8-16-10-1-4-13-5-2-10/h1-2,4-5,9H,3,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCUBFMEMKXUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CSC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



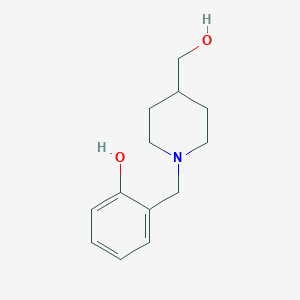
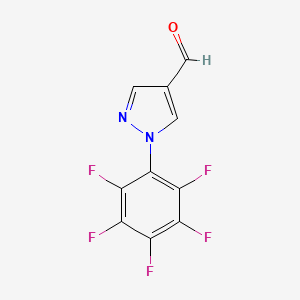
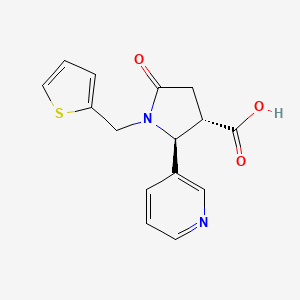
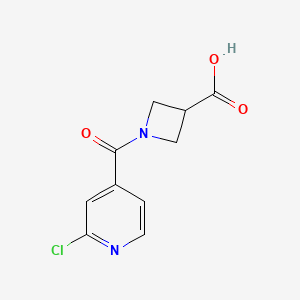
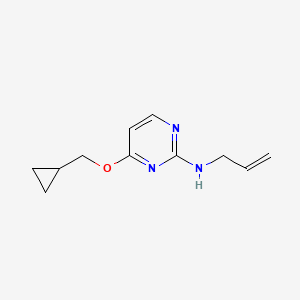
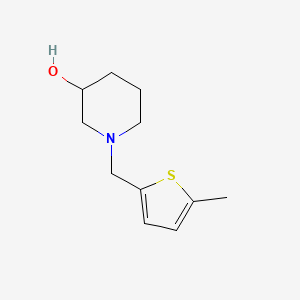
![6,7-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474055.png)
![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1474057.png)
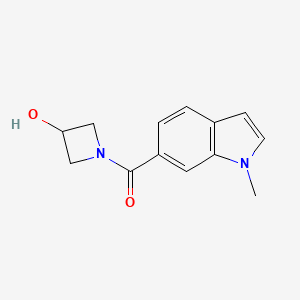
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1474060.png)
